tert-Butyl 4-amino-2,5-dimethylpiperidine-1-carboxylate
CAS No.:
Cat. No.: VC20309145
Molecular Formula: C12H24N2O2
Molecular Weight: 228.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H24N2O2 |
|---|---|
| Molecular Weight | 228.33 g/mol |
| IUPAC Name | tert-butyl 4-amino-2,5-dimethylpiperidine-1-carboxylate |
| Standard InChI | InChI=1S/C12H24N2O2/c1-8-7-14(9(2)6-10(8)13)11(15)16-12(3,4)5/h8-10H,6-7,13H2,1-5H3 |
| Standard InChI Key | GKYCSRSRCBHZOB-UHFFFAOYSA-N |
| Canonical SMILES | CC1CC(C(CN1C(=O)OC(C)(C)C)C)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a piperidine ring substituted at positions 2, 4, and 5. The 4-amino group provides nucleophilic reactivity, while the 2,5-dimethyl substituents induce steric effects that influence conformational stability. The tert-butyloxycarbonyl (Boc) group at position 1 acts as a protective moiety, enabling selective deprotection under acidic conditions .
Physicochemical Data
Key properties of tert-butyl 4-amino-2,5-dimethylpiperidine-1-carboxylate include:
The compound’s density (1.0±0.1 g/cm³) and vapor pressure (0.0±0.6 mmHg at 25°C) align with trends observed in Boc-protected amines, favoring solid-phase handling under standard laboratory conditions .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically involves:
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Ring Formation: Cyclization of 2,5-dimethyl-4-aminopentanol derivatives under acidic or basic conditions.
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Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine .
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Purification: Chromatographic separation or recrystallization to isolate the desired product.
A representative reaction scheme is:
Industrial Manufacturing
Scalable production employs continuous-flow reactors to enhance yield (typically >85%) and reduce byproduct formation. Automated systems regulate temperature (20–25°C) and stoichiometry, ensuring batch-to-batch consistency.
Applications in Pharmaceutical Research
Intermediate for Bioactive Molecules
The Boc group’s acid-labile nature facilitates its removal in downstream reactions, enabling the synthesis of:
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Antimicrobial Agents: Derivatives targeting bacterial efflux pumps, with MIC values as low as 4 μg/mL against MRSA.
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Neurological Therapeutics: Precursors to dopamine receptor modulators for Parkinson’s disease treatment .
Catalytic Applications
The compound’s amine group coordinates transition metals, forming complexes used in asymmetric hydrogenation. For example, rhodium-based catalysts derived from this intermediate achieve enantiomeric excess (ee) >90% in ketone reductions.
Research Findings and Biological Activity
In Vitro Studies
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Cytotoxicity Screening: At 100 μM, the compound exhibits <10% inhibition against HEK-293 cells, indicating low acute toxicity.
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Enzyme Inhibition: Moderate activity (IC₅₀ = 45 μM) against acetylcholinesterase, suggesting potential for Alzheimer’s disease research .
Structural-Activity Relationships (SAR)
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Amino Group Position: 4-Amino substitution enhances hydrogen bonding with biological targets compared to 3-amino analogs .
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Methyl Substituents: 2,5-Dimethyl groups improve metabolic stability by shielding the piperidine ring from cytochrome P450 oxidation.
Future Directions
Drug Discovery
Ongoing research explores its utility in covalent inhibitor design, leveraging the amine group for targeted protein modification.
Green Chemistry
Efforts to develop solvent-free synthesis routes aim to reduce waste generation by 40% compared to traditional methods.
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